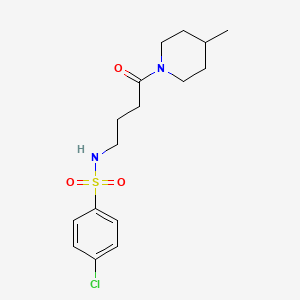
4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide, also known as Sunitinib, is a pharmaceutical compound that has shown significant potential in cancer treatment. It is a small molecule inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). The compound was first synthesized in 1998 by Pfizer and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Wirkmechanismus
4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide works by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, and KIT. These kinases play a crucial role in tumor growth and angiogenesis, and their inhibition by 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide disrupts these processes, resulting in tumor shrinkage. In addition, 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide also inhibits the activity of other kinases, such as FLT3 and RET, which are involved in the development of certain types of leukemia.
Biochemical and Physiological Effects
4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide has also been shown to inhibit the growth and differentiation of endothelial cells, which play a crucial role in angiogenesis. 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide has also been shown to inhibit the activity of osteoclasts, which are involved in bone resorption, and to stimulate the activity of osteoblasts, which are involved in bone formation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide is its ability to inhibit multiple receptor tyrosine kinases, which makes it a potent anti-tumor agent. However, this also makes it difficult to determine the specific mechanism of action of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide in different cell types. In addition, 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide. One area of research is the development of more specific inhibitors of individual receptor tyrosine kinases, which would allow for a better understanding of the specific roles of these kinases in tumor growth and angiogenesis. Another area of research is the investigation of the potential of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide in combination with other anti-cancer agents, which may enhance its anti-tumor activity. Finally, the development of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide analogs with improved pharmacokinetic properties may improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-methylpiperidine-1-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting compound is then reduced using palladium on carbon and hydrogen gas to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential in cancer treatment. Its ability to inhibit multiple receptor tyrosine kinases has been shown to disrupt tumor growth and angiogenesis. In addition, 4-chloro-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)benzenesulfonamide has also been investigated for its potential in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
Eigenschaften
IUPAC Name |
4-chloro-N-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-13-8-11-19(12-9-13)16(20)3-2-10-18-23(21,22)15-6-4-14(17)5-7-15/h4-7,13,18H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPXLAHHRPEINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2610578.png)




![ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2610585.png)

![4-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2610589.png)
![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2610590.png)
![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2610592.png)

![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride](/img/structure/B2610595.png)

